2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Overview
Description
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of dimethylamino, iodo, and phenyl groups further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves several steps, typically starting with the preparation of the quinazolinone core. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone structure.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Scientific Research Applications
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a precursor for the synthesis of various quinazolinone derivatives, which are important in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:
(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-1-(NAPHTHALEN-1-YL)PROP-2-EN-1-ONE: This compound also features a dimethylamino group and exhibits similar photophysical properties, making it useful in optical applications.
2-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]ETHENYL]-6-METHYLPYRAN-4-YLIDENE]PROPANE-1,3-DINITRILE: Known for its role as a fluorochrome, this compound shares structural similarities and is used in fluorescence studies.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-6-iodo-3-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20IN3O/c1-27(2)19-12-8-17(9-13-19)10-15-23-26-22-14-11-18(25)16-21(22)24(29)28(23)20-6-4-3-5-7-20/h3-16H,1-2H3/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQZEWYFTUKSRG-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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